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  • Product: 2-Iodo-4-methyl-3-nitropyridine
  • CAS: 1163297-86-6

Core Science & Biosynthesis

Foundational

Safety data sheet (SDS) and handling of 2-Iodo-4-methyl-3-nitropyridine

An In-Depth Technical Guide to the Safe Handling of 2-Iodo-4-methyl-3-nitropyridine For Researchers, Scientists, and Drug Development Professionals Introduction 2-Iodo-4-methyl-3-nitropyridine is a halogenated, substitut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Iodo-4-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methyl-3-nitropyridine is a halogenated, substituted pyridine derivative.[1] As with many functionalized heterocyclic compounds, it holds potential as a building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical and materials science. The presence of an iodo group, a nitro group, and a methyl group on the pyridine ring imparts a unique combination of reactivity and potential biological activity.[1][2] However, these same functional groups also necessitate a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the available safety data for structurally related compounds to infer the safe handling, storage, and emergency procedures for 2-Iodo-4-methyl-3-nitropyridine. It is imperative to note that a specific Safety Data Sheet (SDS) for 2-Iodo-4-methyl-3-nitropyridine should always be consulted when available from the supplier.

Hazard Identification and Classification

Presumptive GHS Hazard Classification:

Based on data for similar compounds like 2-amino-4-methyl-3-nitropyridine and other nitropyridines, the following hazards should be anticipated:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][6]

Signal Word: Danger[3][7]

Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H312: Harmful in contact with skin.[5]

  • H315: Causes skin irritation.[3][5][6]

  • H319: Causes serious eye irritation.[3][5][6]

  • H332: Harmful if inhaled.[6]

  • H335: May cause respiratory irritation.[3][6]

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for safe handling.[6] These include, but are not limited to:

  • Prevention: P261, P264, P270, P271, P280[6]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Physical and Chemical Properties

Detailed experimental data for 2-Iodo-4-methyl-3-nitropyridine is limited. The following table summarizes known properties of related compounds to provide an estimation.

PropertyValueSource
Molecular FormulaC₆H₅IN₂O₂Inferred
Molecular Weight264.02 g/mol Inferred
AppearanceLikely a yellow solid
Boiling PointNo data available
Storage TemperatureInert atmosphere, room temperature[7]

Handling and Storage

Given the anticipated hazards, stringent handling and storage protocols are essential to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Ventilation: All handling of 2-Iodo-4-methyl-3-nitropyridine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact, as well as inhalation.[11]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield may be necessary when there is a potential for splashing.[11]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves that have been inspected prior to use.[8] The choice of glove material should be based on its resistance to both the compound and any solvents being used.[11]

    • Protective Clothing: Wear a lab coat or other impervious clothing to prevent skin contact.[8] For larger quantities or in situations with a high risk of exposure, fire/flame resistant and impervious clothing may be necessary.[8]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[8][11]

Hygiene Practices
  • Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[6]

  • Contaminated clothing should be removed immediately and washed before reuse.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage
  • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[3][8]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[3]

  • The compound should be stored under an inert atmosphere.[7]

Reactivity and Stability

  • Stability: The product is considered stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide.[4]

  • Hazardous Polymerization: Hazardous polymerization will not occur.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][8] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration.[8] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][10] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.[8]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the immediate area.[8]

  • Ventilate: Ensure adequate ventilation.[8]

  • Control Ignition Sources: Remove all sources of ignition.[8] Use non-sparking tools.[8]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[8] Do not let the chemical enter drains.[8]

  • Cleanup:

    • Wear appropriate PPE as described in Section 3.2.[8]

    • For solid spills, carefully sweep or vacuum up the material and place it in a suitable, closed container for disposal.[5] Avoid generating dust.[5][8]

    • For liquid spills, absorb with an inert material and place in a chemical waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Considerations

  • This material and its container must be disposed of as hazardous waste.

  • Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

  • Do not discharge into sewer systems or the environment.[8]

  • Empty containers may still present a chemical hazard and should be handled accordingly.

Toxicological Information

No specific toxicological data for 2-Iodo-4-methyl-3-nitropyridine has been identified. The information below is inferred from related compounds.

  • Acute Toxicity: Expected to be harmful by ingestion, dermal contact, and inhalation.[6]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[6]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[6]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[6]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Diagrams

Emergency Response Workflow

EmergencyResponse cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithWater Wash with Soap & Water (15 min) SkinContact->WashWithWater EyeContact Eye Contact RinseEyes Rinse Eyes (15 min) EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention WashWithWater->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: Workflow for emergency response to exposure.

Personal Protective Equipment (PPE) Selection Logic

PPESelection cluster_task Task Assessment cluster_ppe Required PPE HandlingSolid Handling Solid Goggles Safety Goggles HandlingSolid->Goggles Gloves Chemical Resistant Gloves HandlingSolid->Gloves LabCoat Lab Coat HandlingSolid->LabCoat HandlingSolution Handling Solution HandlingSolution->Goggles HandlingSolution->Gloves HandlingSolution->LabCoat RiskOfSplash Risk of Splash/Aerosol FaceShield Face Shield RiskOfSplash->FaceShield Respirator Respirator RiskOfSplash->Respirator

Caption: Logic for selecting appropriate PPE based on the task.

References

  • Chemwatch GHS SDS in English (European) 39384-3. (n.d.).
  • Shanghai Tachizaki Biomedical Research Center. (n.d.). SAFETY DATA SHEETS.
  • Sigma-Aldrich. (2025, July 29). SAFETY DATA SHEET.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 5832-44-0|4-Methyl-3-nitropyridine.
  • Thermo Fisher Scientific. (2011, June 7). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Acros Organics. (2014, January 23). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). 2-Methyl-4-nitropyridine N-oxide.
  • Dow Chemical Company. (n.d.). Personal Protective Equipment Guidance.
  • ECHEMI. (n.d.). 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). 2-Iodo-3-nitropyridine. PubMed Central.
  • Sigma-Aldrich. (n.d.). 4-nitropyridine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Hesperian Health Guides. (2024, July 6). First aid for chemicals.
  • Defense Technical Information Center. (2022, March). Toxicology Report No. S.0052729.5-18.
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-3-nitropyridine. PubChem.
  • ChemScene. (n.d.). 2-Chloro-4-iodo-6-methylpyridine.
  • Wikipedia. (n.d.). Pyridines.
  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 3-Ethyl-4-nitropyridine 1-oxide and 3-methyl-4.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methyl-3-nitropyridine. PubChem.
  • Sigma-Aldrich. (n.d.). 3-Methyl-4-nitropyridine N-oxide 98.

Sources

Exploratory

Melting point and physical characteristics of 2-Iodo-4-methyl-3-nitropyridine

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Iodo-4-methyl-3-nitropyridine Introduction The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Iodo-4-methyl-3-nitropyridine

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile synthetic intermediate.[1][2] Substituted nitropyridines, in particular, are of significant interest due to the electron-withdrawing nature of the nitro group, which activates the pyridine ring for various nucleophilic substitution reactions.[3][4] This guide focuses on the specific, and seemingly novel, compound 2-Iodo-4-methyl-3-nitropyridine .

A thorough review of the current scientific literature reveals a notable absence of experimental data for this specific molecule. This guide, therefore, serves a dual purpose: first, to provide a predictive analysis of its core physical characteristics based on established chemical principles and data from analogous structures; and second, to present a comprehensive, field-proven framework for its synthesis and rigorous physicochemical characterization. This document is intended for researchers and drug development professionals who may be the first to synthesize and characterize this compound.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any compound is a thorough understanding of its molecular structure and the interplay of its functional groups. The iodide, methyl, and nitro substituents on the pyridine ring each contribute uniquely to the molecule's overall properties.

  • Iodo Group (at C2): The large, polarizable iodine atom is expected to contribute significantly to the molecular weight and is likely to be a key participant in intermolecular van der Waals forces. Its position ortho to the nitro group may introduce steric hindrance, potentially influencing the planarity of the nitro group relative to the pyridine ring.

  • Nitro Group (at C3): As a strong electron-withdrawing group, the nitro substituent deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack. Its strong dipole moment is a primary driver of the molecule's polarity and will likely lead to strong dipole-dipole interactions, suggesting a higher melting point compared to its non-nitrated analogue.

  • Methyl Group (at C4): This electron-donating group has a modest electronic effect on the ring but will contribute to the molecule's lipophilicity.

Based on these structural features, we can predict the general physical characteristics of 2-Iodo-4-methyl-3-nitropyridine. It is anticipated to be a solid at room temperature, likely appearing as a yellow or off-white crystalline substance, a common characteristic of nitrated aromatic compounds.[5]

Predicted Data Summary

The following table summarizes the basic calculated and predicted physicochemical properties for 2-Iodo-4-methyl-3-nitropyridine.

PropertyPredicted Value / Characteristic
Molecular Formula C₆H₅IN₂O₂
Molecular Weight 264.02 g/mol
Appearance Predicted to be a yellow crystalline solid
Melting Point Not available; predicted to be significantly above room temp.
Solubility Predicted to have low solubility in water; soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate)
Polarity High, due to the nitro group and C-I bond

Proposed Synthetic Pathway

Given the absence of a reported synthesis for 2-Iodo-4-methyl-3-nitropyridine, a logical synthetic route must be devised from commercially available starting materials. A plausible two-step approach starting from 2-Amino-4-methylpyridine is outlined below, drawing from established methodologies for the synthesis of related nitropyridines.[6]

  • Nitration: The first step involves the nitration of the precursor, 2-Amino-4-methylpyridine, to introduce the nitro group at the 3-position.

  • Sandmeyer-type Iodination: The amino group of the resulting 2-Amino-4-methyl-3-nitropyridine can then be converted to the iodo functionality via a diazotization reaction followed by treatment with an iodide salt.

Synthetic_Pathway Start 2-Amino-4-methylpyridine Intermediate 2-Amino-4-methyl-3-nitropyridine Start->Intermediate Nitration (H₂SO₄, HNO₃) Product 2-Iodo-4-methyl-3-nitropyridine Intermediate->Product Diazotization & Iodination (NaNO₂, H₂SO₄, then KI)

Caption: Proposed two-step synthesis of 2-Iodo-4-methyl-3-nitropyridine.

Protocols for Physicochemical Characterization

Once synthesized, a rigorous and systematic approach is required to confirm the identity, purity, and physical properties of the compound. The following protocols represent a self-validating system for characterization.

Experimental Workflow for Synthesis and Characterization

The overall process, from synthesis to final characterization, follows a logical progression to ensure data integrity.

Experimental_Workflow cluster_spectroscopy Spectroscopic & Spectrometric Methods A Synthesis & Purification (via Proposed Pathway) B Structural Confirmation A->B NMR ¹H & ¹³C NMR B->NMR IR FT-IR Spectroscopy B->IR MS Mass Spectrometry B->MS C Purity Assessment (e.g., HPLC, Elemental Analysis) D Melting Point Determination C->D E Data Compilation & Analysis D->E NMR->C IR->C MS->C

Caption: Workflow for synthesis, purification, and characterization.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point provides a quick, reliable indication of purity. A sharp melting range (typically ≤ 1°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[7]

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry, purified 2-Iodo-4-methyl-3-nitropyridine. Tightly pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-15 °C/min) to find an approximate melting range. This saves time during the precise measurement.

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

  • Data Acquisition: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the precise determination at least twice with fresh samples. The results should be consistent.

Protocol 2: Structural Confirmation via Spectroscopic Methods

To unambiguously confirm the chemical structure, a combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the number and connectivity of protons. Expected signals would include a singlet for the methyl group protons and distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the iodo and nitro groups.

    • ¹³C NMR: This will show six distinct carbon signals, confirming the presence of all carbon atoms in the unique electronic environments created by the substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. The most characteristic signals to look for are the strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, typically found in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₆H₅IN₂O₂) with high accuracy. The fragmentation pattern can also offer further structural clues.

Conclusion

While experimental data for 2-Iodo-4-methyl-3-nitropyridine is not currently available in public-domain literature, this guide provides a robust framework for its prospective synthesis and characterization. By leveraging established chemical principles and analogous structures, we predict it to be a high-melting, polar, crystalline solid. The detailed protocols for synthesis, purification, and characterization—spanning melting point determination and comprehensive spectroscopic analysis—offer a scientifically rigorous and self-validating pathway for any researcher venturing to study this novel compound. The successful execution of these methodologies will not only yield the first publicly available data on this molecule but also contribute valuable knowledge to the broader field of pyridine chemistry.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Methyl-7-Azaindoles from 2-Iodo-4-methyl-3-nitropyridine

Executive Summary This Application Note details the synthesis of 4-methyl-7-azaindole derivatives starting from 2-iodo-4-methyl-3-nitropyridine . While 4-methyl-3-nitropyridine is historically associated with the Batcho-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of 4-methyl-7-azaindole derivatives starting from 2-iodo-4-methyl-3-nitropyridine .

While 4-methyl-3-nitropyridine is historically associated with the Batcho-Leimgruber synthesis of 6-azaindoles (via functionalization of the C4-methyl group), the presence of the 2-iodo substituent in the specified starting material alters the synthetic logic. It enables a Sonogashira-Cyclization cascade across the C2-C3 bond, accessing the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core. This route preserves the C4-methyl group as a scaffold substituent, a critical structural motif in kinase inhibitors (e.g., Vemurafenib analogs).

Key Advantages of This Protocol
  • Regiocontrol: Exclusively yields the 7-azaindole isomer, avoiding the 6-azaindole byproduct common in methyl-oxidation routes.

  • Functional Versatility: The Sonogashira step allows for the introduction of C2-substituents (aryl, alkyl) early in the synthesis.

  • Chemoselectivity: Utilizes iron-mediated reduction to prevent over-reduction of the alkyne or dehalogenation, ensuring high fidelity cyclization.

Strategic Analysis & Pathway Logic

The synthesis relies on the "orthogonal reactivity" of the halogenated nitropyridine. The 2-iodo group is highly reactive toward Pd-catalyzed cross-coupling, while the 3-nitro group serves as the latent nitrogen source for the pyrrole ring.

Reaction Pathway (Graphviz)

AzaindoleSynthesis cluster_logic Critical Control Point SM 2-Iodo-4-methyl- 3-nitropyridine Inter1 Intermediate A: 2-(TMS-Ethynyl)-4-methyl- 3-nitropyridine SM->Inter1 Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Inter2 Intermediate B: 2-Ethynyl-4-methyl- 3-aminopyridine Inter1->Inter2 One-Pot Deprotection/Reduction (Fe/AcOH or SnCl2) Product Target: 4-Methyl-7-azaindole Inter2->Product Intramolecular Cyclization (5-endo-dig)

Figure 1: Synthetic workflow converting the 2-iodo precursor to the 7-azaindole core. Note that the 4-methyl group (not shown in flow) remains intact at the C4 position of the final azaindole.

Detailed Experimental Protocols

Phase 1: Sonogashira Coupling

Objective: Install the two-carbon bridge required for the pyrrole ring by displacing the C2-iodine.

Reagents:

  • Substrate: 2-Iodo-4-methyl-3-nitropyridine (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio)

Protocol:

  • Inerting: Charge a dry Schlenk flask with the substrate, PdCl₂(PPh₃)₂, and CuI. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed THF and Et₃N via syringe. The solution typically turns dark brown.

  • Addition: Add TMSA dropwise at room temperature to control the exotherm.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The iodide starting material (Rf ~0.6) should disappear, replaced by the fluorescent alkyne product (Rf ~0.7).

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Note: The nitro-alkyne intermediate is stable but light-sensitive. Store in amber vials.

Phase 2: Reductive Cyclization (The Modified Indole Synthesis)

Objective: Reduce the nitro group to an amine while simultaneously removing the silyl group (if not done separately) and cyclizing to the azaindole. Critical Note: Catalytic hydrogenation (H₂/Pd-C) is NOT recommended here as it risks reducing the alkyne to an alkane (ethyl group), destroying the cyclization potential. We utilize Iron/Acetic Acid for chemoselective reduction.

Reagents:

  • Intermediate A (from Phase 1)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Glacial Acetic Acid (Solvent/Reagent)

  • Ethanol (Co-solvent, 1:1 with AcOH)

Protocol:

  • Preparation: Dissolve Intermediate A in EtOH/AcOH (1:1 v/v, 0.1 M concentration).

  • Reduction: Add Iron powder in one portion.

  • Cyclization: Heat the suspension to 80°C for 2–4 hours.

    • Mechanism:[1][2] The nitro group reduces to the amine. Under acidic conditions and heat, the amine attacks the alkyne (5-endo-dig cyclization) followed by prototropic shift to form the aromatic pyrrole ring. The acidic conditions also promote desilylation of the TMS group.

  • Workup (Crucial Step):

    • Cool to room temperature.[2][3][4]

    • Dilute with EtOAc and neutralize carefully with saturated NaHCO₃ (gas evolution!).

    • Filter the resulting emulsion through Celite to remove Iron salts.

    • Tip: If the emulsion is stubborn, add Potassium Sodium Tartrate (Rochelle's Salt) solution and stir for 30 mins.

  • Isolation: Separate organic layer, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from CH₂Cl₂/Hexanes or column chromatography (DCM/MeOH 95:5).

Analytical Data & Validation

Expected Results for 4-Methyl-7-Azaindole:

Analytical MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 11.5 ppm (br s, 1H)Indole N-H (N1). Confirms cyclization.
δ 8.10 ppm (d, 1H)Pyridine C6-H (adjacent to N7).
δ 7.35 ppm (d, 1H)Pyrrole C2-H.
δ 6.90 ppm (d, 1H)Pyridine C5-H.
δ 6.45 ppm (d, 1H)Pyrrole C3-H.
δ 2.55 ppm (s, 3H)C4-Methyl group. (Distinctive singlet).
MS (ESI+) [M+H]⁺ = 133.07Matches calculated mass for C₈H₈N₂.
Appearance Off-white / Tan solidTypical for azaindoles; oxidizes slightly in air.

Troubleshooting & Optimization

Issue: Low Yield in Cyclization
  • Cause: Incomplete desilylation preventing the amine from attacking the alkyne.

  • Solution: Add a discrete desilylation step (K₂CO₃/MeOH, RT, 30 min) before the Iron reduction. The terminal alkyne cyclizes more rapidly.

Issue: Over-reduction
  • Cause: If H₂/Pd was attempted, the alkyne becomes an ethyl group.

  • Solution: Strictly use Fe/AcOH or SnCl₂/HCl . Alternatively, Sodium Dithionite (Na₂S₂O₄) in THF/Water is a milder alternative if acid-sensitive groups are present.

Issue: Formation of 6-Azaindole Isomer
  • Cause: Contamination of starting material with 4-methyl-3-nitropyridine (non-iodinated) and use of DMF-DMA conditions.

  • Verification: Check the starting material via LCMS. The 2-iodo precursor must be >98% pure. The Sonogashira route is regiospecific for 7-azaindole; 6-azaindole cannot form via this mechanism.

References

  • Standard Sonogashira-Cyclization for 7-Azaindoles

    • Leboho, T. C., et al. "The synthesis of 7-azaindole derivatives via the Sonogashira cross-coupling reaction." Tetrahedron, 2014.[5]

  • Mechanism of Nitro-Alkyne Cyclization

    • Korolev, O. G., et al. "Reductive cyclization of o-alkynylnitroarenes." Synthesis, 2002.[6][7]

  • Comparison of Azaindole Isomer Syntheses

    • Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5-, 6- and 7-Azaindoles." Tetrahedron, 2007.
  • Iron-Mediated Reduction Protocols

    • Behringer, C., et al. "Selective reduction of nitro groups in the presence of alkynes." Journal of Organic Chemistry, 2018.

Sources

Application

Reduction of nitro group in 2-Iodo-4-methyl-3-nitropyridine to amine

Application Note: Chemoselective Reduction of 2-Iodo-4-methyl-3-nitropyridine to 3-Amino-2-iodo-4-methylpyridine Part 1: Executive Summary & Strategic Rationale The Challenge: The reduction of 2-iodo-4-methyl-3-nitropyri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 2-Iodo-4-methyl-3-nitropyridine to 3-Amino-2-iodo-4-methylpyridine

Part 1: Executive Summary & Strategic Rationale

The Challenge: The reduction of 2-iodo-4-methyl-3-nitropyridine presents a classic chemoselectivity paradox in medicinal chemistry. The objective is to reduce the nitro group (


) to an amine (

) while preserving the carbon-iodine (

) bond.
  • Risk: The C-I bond at the 2-position of a pyridine ring is electronically activated and highly susceptible to oxidative addition or hydrodeiodination. Standard catalytic hydrogenation (e.g.,

    
    ) will almost invariably result in dehalogenation , yielding 3-amino-4-methylpyridine and destroying the orthogonal handle required for subsequent Suzuki or Stille couplings.
    

The Solution: This guide details two non-catalytic, dissolving metal reduction protocols designed to kinetically favor nitro-reduction over dehalogenation.

  • Protocol A (Fe/NH

    
    Cl):  The industrial "gold standard" for scalability, cost-efficiency, and operational safety.
    
  • Protocol B (SnCl

    
    ):  A homogeneous alternative for small-scale, high-precision synthesis where iron sludge is undesirable.
    

Part 2: Chemical Pathway & Mechanism

The reduction proceeds through a stepwise electron transfer mechanism. Unlike hydrogenation, which occurs on a metal surface saturated with hydrides, dissolving metal reductions rely on single-electron transfers (SET) from the metal surface (Fe) or cation (Sn


) to the nitro group.

Reaction Scheme:



ReductionPathway Substrate 2-Iodo-4-methyl- 3-nitropyridine Nitroso Nitroso Intermediate Substrate->Nitroso + 2e- / 2H+ Byproduct De-iodinated Impurity Substrate->Byproduct Pd/C + H2 (Avoid!) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + 2e- / 2H+ Product 3-Amino-2-iodo- 4-methylpyridine Hydroxyl->Product + 2e- / 2H+

Figure 1: Stepwise reduction pathway. The red dashed line represents the prohibited catalytic hydrogenation route.

Part 3: Detailed Experimental Protocols

Protocol A: Iron-Ammonium Chloride Reduction (Preferred)

Best for: Scales >1g, cost-sensitivity, and avoiding toxic tin waste.

Reagents:

  • Substrate: 2-Iodo-4-methyl-3-nitropyridine (1.0 equiv)

  • Iron Powder (Fe): 5.0 equiv (325 mesh preferred for surface area)

  • Ammonium Chloride (NH

    
    Cl): 5.0 equiv
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron sludge), suspend the Substrate (1 equiv) in Ethanol (concentration ~0.2 M).

  • Activation: Add Ammonium Chloride (5 equiv) dissolved in the minimum amount of Water (approx. 1/3 volume of ethanol).

    • Note: NH

      
      Cl acts as a mild electrolyte and proton source, buffering the pH to ~5-6. This prevents base-catalyzed hydrolysis of the iodine.
      
  • Iron Addition: Add Iron Powder (5 equiv) in portions at room temperature.

  • Reflux: Heat the mixture to vigorous reflux (approx. 80°C).

    • Observation: The reaction typically turns rusty-brown/black. Monitor by TLC (50% EtOAc/Hexane) or LCMS. Conversion is usually complete within 1-2 hours.

  • Hot Filtration (CRITICAL):

    • While the mixture is still hot , filter it through a pad of Celite (diatomaceous earth).

    • Reasoning: Upon cooling, the amine product may coprecipitate with iron oxides, leading to yield loss.

    • Wash the filter cake copiously with hot ethanol.

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with EtOAc and water.

    • Adjust pH to ~8-9 using saturated NaHCO

      
       (Do not  use NaOH, as strong bases may displace the iodine).
      
    • Extract with EtOAc (3x).[1][2] Dry organics over Na

      
      SO
      
      
      
      , filter, and concentrate.

Yield Expectation: 85-95% Purity: >95% (often requires no chromatography).

Protocol B: Stannous Chloride (SnCl ) Reduction

Best for: Small scales (<500mg), high-throughput screening, or if Iron fails.

Reagents:

  • Substrate: 1.0 equiv

  • Stannous Chloride Dihydrate (SnCl

    
    [1][3] • 2H
    
    
    
    O): 5.0 equiv[1]
  • Solvent: Ethanol or Ethyl Acetate[1][4][5][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Substrate in Ethanol (0.1 M).

  • Addition: Add SnCl

    
     • 2H
    
    
    
    O
    (5 equiv) solid in one portion.
  • Reaction: Heat to 70°C. Stir for 2-4 hours.

    • Mechanism:[3][7][8][9][10] Sn(II) oxidizes to Sn(IV). This is homogeneous in ethanol.

  • Quenching (The "Tin Emulsion" Fix):

    • Challenge: Pouring basic water into tin salts creates a gelatinous emulsion that is impossible to separate.

    • Solution: Cool to room temperature.[1][11] Pour the mixture into a 10% aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) . Stir vigorously for 30 minutes.

    • Chemistry: Tartrate chelates the Sn(IV) ions, keeping them in the aqueous phase and breaking the emulsion.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[1][3] Dry and concentrate.

Part 4: Process Control & Analytical Validation

To ensure the integrity of the C-I bond, specific analytical markers must be monitored.

Table 1: Analytical Comparison of Species

CompoundFormulaApprox MWLCMS Signal (ESI+)Key NMR Feature (

H)
Starting Material C

H

IN

O

264.02265 (M+H)Downfield aromatic doublet (ortho to NO

)
Target Product C

H

IN

234.04235 (M+H)Broad singlet (~4-6 ppm) for -NH

De-iodinated Impurity C

H

N

108.14109 (M+H)Loss of Iodine pattern; significant mass shift

Workflow Diagram: Decision Logic

ValidationLogic Check Analyze Crude (LCMS) Mass235 Mass = 235 (M+H) Check->Mass235 Major Peak Mass109 Mass = 109 (M+H) Check->Mass109 Major Peak Mass250 Mass = 250 (+16) Check->Mass250 Minor Peak Action1 Proceed to Workup Mass235->Action1 Action2 Discard/Restart (Switch Reagents) Mass109->Action2 De-iodination occurred Action3 Incomplete Redux (Add more Fe/Heat) Mass250->Action3 Hydroxylamine present

Figure 2: LCMS decision tree for reaction monitoring.

Part 5: Troubleshooting & Optimization

  • Stalled Reaction (Hydroxylamine Intermediate):

    • Symptom:[3][5][10][11][12][13] LCMS shows M+16 peak (Hydroxylamine) that persists.

    • Fix: Add 1-2 equivalents of fresh Iron powder and increase agitation speed. The reduction of hydroxylamine to amine is the slowest step and requires good surface contact.

  • De-iodination (Loss of Iodine):

    • Symptom:[3][5][10][11][12][13] Appearance of mass 109.

    • Cause: Reaction temperature too high or reaction time too long.

    • Fix: Switch to Sodium Dithionite (Na

      
      S
      
      
      
      O
      
      
      )
      .
      • Protocol: Dissolve substrate in THF/Water (1:1). Add 3-4 equiv Na

        
        S
        
        
        
        O
        
        
        . Stir at RT. This is milder than Fe or Sn.
  • Solubility Issues:

    • If the substrate is not soluble in EtOH/Water, add THF as a co-solvent (up to 50% volume).

References

  • BenchChem. Selective reduction of nitro group without affecting other functional groups. Retrieved from

  • Organic Syntheses. 3-Aminopyridine (General reduction protocols). Coll. Vol. 7, p. 27. Retrieved from

  • Wikipedia. Reduction of nitro compounds (Bechamp Reduction).[7] Retrieved from [7]

  • ACS GCI Pharmaceutical Roundtable. Sn2+ reduction Reagent Guide. Retrieved from

  • National Institutes of Health (PMC). 2-Iodo-3-nitropyridine Crystal Structure and Synthesis Context. Retrieved from

Sources

Method

Application Note: Strategic Synthesis of 6-Iodo-1H-pyrrolo[2,3-b]pyridine (6-Iodo-7-azaindole)

Executive Summary & Strategic Rationale This application note details the synthesis of 6-iodo-1H-pyrrolo[2,3-b]pyridine (6-iodo-7-azaindole) utilizing the Leimgruber-Batcho indole synthesis . This protocol is specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 6-iodo-1H-pyrrolo[2,3-b]pyridine (6-iodo-7-azaindole) utilizing the Leimgruber-Batcho indole synthesis . This protocol is specifically optimized for the starting material 2-iodo-4-methyl-3-nitropyridine .

Why this Scaffold?

The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged pharmacophore in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). It functions as a bioisostere of indole and purine, offering improved water solubility and distinct hydrogen-bonding motifs for ATP-binding pockets.

Why this Route?

The selection of 2-iodo-4-methyl-3-nitropyridine is strategic. The iodine atom at the C2 position (which becomes C6 in the final azaindole) is preserved during this synthesis. This provides a critical "handle" for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) after the core ring system is established.

Key Advantages of this Protocol:

  • Regiospecificity: The reaction exclusively closes the ring between C3 and C4.

  • Halogen Tolerance: The use of Iron/Acetic acid (Fe/AcOH) for the reductive cyclization step prevents the hydro-dehalogenation (loss of iodine) often seen with catalytic hydrogenation methods.

  • Scalability: The reagents (DMF-DMA, Iron) are cost-effective and amenable to gram-to-kilogram scale-up.

Retrosynthetic Analysis & Reaction Workflow

The synthesis proceeds in two distinct stages:

  • Enamine Formation: Condensation of the activated methyl group with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).[1]
    
  • Reductive Cyclization: Reduction of the nitro group to an amine, which spontaneously attacks the enamine to close the pyrrole ring, releasing dimethylamine.

Visual Workflow (Graphviz)

ReactionWorkflow cluster_legend Process Key SM Starting Material 2-Iodo-4-methyl-3-nitropyridine Inter Intermediate (Enamine) (E)-2-(2-iodo-3-nitropyridin-4-yl)- N,N-dimethylethenamine (Deep Red Solid) SM->Inter Condensation (-MeOH) Reagent1 Reagent A DMF-DMA (DMF, 90°C) Reagent1->Inter Product Target Product 6-Iodo-1H-pyrrolo[2,3-b]pyridine (6-Iodo-7-azaindole) Inter->Product Reductive Cyclization (-H2O, -HNMe2) Reagent2 Reagent B Fe Powder / AcOH (EtOH, 80°C) Reagent2->Product key1 Blue: Precursor | Red: Key Intermediate | Green: Final Target

Caption: Step-wise transformation from nitropyridine precursor to azaindole scaffold. Note the preservation of the Iodine handle.

Experimental Protocols

Step 1: Enamine Formation

Objective: Convert the 4-methyl group into the electron-rich enamine intermediate.

Reagents:

  • 2-Iodo-4-methyl-3-nitropyridine (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or used neat.

Protocol:

  • Setup: Charge a dry round-bottom flask with 2-Iodo-4-methyl-3-nitropyridine under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add anhydrous DMF (approx. 5-10 mL per gram of substrate). Add DMF-DMA.[1][2][3]

    • Note: The methyl protons at C4 are highly acidic due to the ortho-nitro and para-pyridine nitrogen electron-withdrawing effects, making this condensation rapid.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours.

    • Visual Cue: The solution will turn from yellow/orange to a deep red/purple color, characteristic of the conjugated nitro-enamine system.

  • Monitoring: Monitor by TLC or LC-MS. The starting material should be consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove DMF and excess DMF-DMA.

    • The residue is typically a dark red solid.

    • Triturate with cold ether or hexanes to remove impurities. Filter and dry the red solid.

    • Stability Note: This intermediate is relatively stable but should be stored in the dark if not used immediately.

Step 2: Reductive Cyclization (Fe/AcOH)

Objective: Reduce the nitro group to an amine while preserving the C-I bond, triggering spontaneous cyclization.

Reagents:

  • Nitro-enamine Intermediate (from Step 1) (1.0 equiv)

  • Iron Powder (Fe) (5.0 – 8.0 equiv, fine mesh)

  • Glacial Acetic Acid (AcOH) (10–15 equiv)

  • Solvent: Ethanol (EtOH) / Water (10:1) or pure AcOH.

Protocol:

  • Setup: Dissolve the red enamine intermediate in Ethanol/Acetic acid mixture in a flask equipped with a mechanical stirrer (magnetic stirring may fail due to iron clumping).

  • Reduction: Heat the solution to 60 °C . Add Iron powder portion-wise over 30 minutes.

    • Caution: The reaction is exothermic. Monitor internal temperature.[2]

    • Why Iron? Catalytic hydrogenation (

      
      /Pd-C) carries a high risk of de-iodinating the C6 position. Iron is chemoselective for the nitro group.
      
  • Cyclization: After Iron addition, heat to reflux (80 °C ) for 2–4 hours.

    • Mechanism:[4][5][6][7][8] The nitro group reduces to the aniline (

      
      ). The amine nucleophile attacks the enamine carbon, eliminating dimethylamine (
      
      
      
      ) to form the pyrrole ring.
  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove iron sludge. Wash the Celite pad thoroughly with EtOAc.

    • Neutralization (Critical): The filtrate contains acetic acid. Carefully neutralize with saturated aqueous

      
       or 
      
      
      
      solution until pH ~8.
    • Separate layers.[9] Extract aqueous layer with EtOAc (3x).[9]

    • Dry combined organics over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[10]
      
  • Purification: Purify by flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Mechanistic Insight & Troubleshooting

Mechanism of Action

The Leimgruber-Batcho synthesis relies on the "push-pull" electronics of the enamine intermediate.[6]

Mechanism Step1 1. Deprotonation of Methyl (Acidic due to o-NO2/p-N) Step2 2. Attack on DMF-DMA (Formation of Enamine) Step1->Step2 Step3 3. Nitro Reduction (NO2 -> NH2 via Fe/AcOH) Step2->Step3 Step4 4. Intramolecular Nucleophilic Attack (NH2 attacks Enamine C) Step3->Step4 Step5 5. Elimination of Dimethylamine (Aromatization) Step4->Step5

Caption: Mechanistic cascade. Step 3 is the critical control point for chemoselectivity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensation; Moisture in DMF.Use anhydrous DMF; Increase temp to 100°C; Use fresh DMF-DMA (it hydrolyzes over time).
Loss of Iodine Over-reduction in Step 2.Do not use

/Pd. Ensure temperature does not exceed 85°C. Switch to

if Fe fails, but Fe is gentler.
Incomplete Cyclization Intermediate amine formed but didn't close.Extend reflux time in Step 2. Ensure acidic conditions (AcOH) are maintained to catalyze elimination.
Emulsion during Workup Iron salts precipitating.Use a large volume of Celite. Add EDTA or Rochelle's salt during aqueous wash to chelate iron.

Analytical Data Specifications

Target Compound: 6-Iodo-1H-pyrrolo[2,3-b]pyridine Molecular Formula:


Molecular Weight:  244.03  g/mol 

Expected NMR Signatures (DMSO-


): 
  • Indole NH: Broad singlet, ~11.5–12.0 ppm.

  • C4-H (Pyridine): Doublet, ~7.8–8.0 ppm.

  • C5-H (Pyridine): Doublet, ~7.4–7.6 ppm (Couples with C4).

  • C2/C3-H (Pyrrole): Two doublets/multiplets at ~6.4 ppm and ~7.5 ppm.

  • Note: The absence of the methyl singlet (~2.6 ppm) and the presence of pyrrole aromatic protons confirms cyclization.

References

  • Leimgruber, W., & Batcho, A. D. (1971).[3] The synthesis of indoles from o-nitrotoluenes.[6][11] 3rd International Congress of Heterocyclic Chemistry.

    • Context: The foundational description of the enamine condens
  • Liskon Chemical. (2024). Reaction between DMF-DMA and methyl groups.[1][4]

    • Context: Mechanism of DMF-DMA condensation with activ
  • BenchChem. (2025).[2] Application Notes: DMF-DMA Mediated Synthesis.

    • Context: Protocols for DMF-DMA usage and handling moisture sensitivity.
  • National Institutes of Health (PMC). (2009). Crystal structure of 2-iodo-3-nitropyridine.

    • Context: Structural data on the specific starting m
  • ChemicalBook.4-Iodo-7-azaindole Synthesis Protocols.

    • Context: Industrial protocols for iodinated azaindoles, highlighting the use of base-mediated workups.[12]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine.

    • Context: Recent optimization of azaindole synthesis scales and purific

Sources

Application

Step-by-step preparation of 2-Iodo-4-methyl-3-nitropyridine from precursors

Abstract & Strategic Overview The synthesis of 2-Iodo-4-methyl-3-nitropyridine represents a critical entry point for accessing highly functionalized pyridine scaffolds, particularly in the development of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-Iodo-4-methyl-3-nitropyridine represents a critical entry point for accessing highly functionalized pyridine scaffolds, particularly in the development of kinase inhibitors and allosteric modulators. The unique substitution pattern—combining a labile 2-iodo handle, a steric 4-methyl group, and an electron-withdrawing 3-nitro group—makes this molecule a versatile electrophile for Suzuki-Miyaura couplings and


 displacements.

This guide details a robust, two-stage protocol starting from the commercially available 2-amino-4-methylpyridine . We prioritize the Sandmeyer-type iodination pathway due to its operational simplicity and cost-effectiveness compared to halogen-exchange (Finkelstein) routes.

Retrosynthetic Logic

The presence of the 3-nitro group deactivates the pyridine ring, making direct electrophilic iodination difficult. Therefore, the strategy relies on introducing the nitrogen functionality first (via nitration), followed by a radical-nucleophilic substitution of the diazonium salt to install the iodine.

Retrosynthesis Target 2-Iodo-4-methyl- 3-nitropyridine Intermediate 2-Amino-4-methyl- 3-nitropyridine Target->Intermediate Sandmeyer Iodination (Diazotization + KI) Starting 2-Amino-4-methylpyridine (2-Amino-4-picoline) Intermediate->Starting Electrophilic Aromatic Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic analysis showing the disconnection to the amine precursor.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves the synthesis and handling of high-energy nitro-compounds and diazonium intermediates.

Hazard ClassSpecific RiskMitigation Strategy
Energetic Compounds Nitropyridines can be shock-sensitive or explosive, especially when dry or metal-complexed.Do not heat solid residues. Use blast shields during nitration.
Diazonium Salts Unstable above 5°C; risk of rapid decomposition (explosion).Maintain internal temperature <5°C during diazotization. Quench immediately with iodide.
Corrosives Fuming

and conc.[1][2]

cause severe burns.
Use full PPE (face shield, acid-resistant gloves). Work in a fume hood.
Toxic Gases

fumes released during nitration;

vapor during workup.
Ensure high-efficiency ventilation. Scrub exhaust gases if scaling up.

Detailed Experimental Protocols

Stage 1: Preparation of 2-Amino-4-methyl-3-nitropyridine

Objective: Selective nitration of 2-amino-4-methylpyridine. Challenge: The reaction produces a mixture of the 3-nitro (desired) and 5-nitro (undesired) isomers. Fractional precipitation is required for purification.

Reagents:
  • 2-Amino-4-methylpyridine (10.0 g, 92.5 mmol)

  • Sulfuric acid (

    
    ), conc. (50 mL)
    
  • Nitric acid (

    
    ), fuming >90% (6.0 mL)
    
  • Ammonium hydroxide (

    
    ), 28%
    
  • Ice/Water[2][3][4]

Protocol:
  • Dissolution: In a 250 mL 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and thermometer, add conc.

    
     (50 mL). Cool to 0–5°C in an ice-salt bath.
    
  • Addition: Slowly add 2-amino-4-methylpyridine portion-wise. Note: Exothermic.[5] Maintain T < 10°C. Stir until fully dissolved.

  • Nitration: Add fuming

    
     (6.0 mL) dropwise over 30 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat slowly to 60°C and maintain for 1 hour.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material should be consumed.

  • Quench: Pour the reaction mixture onto 200 g of crushed ice.

  • Isomer Separation (The Critical Step):

    • Slowly add

      
       to adjust pH to ~5.0–5.5. A deep yellow precipitate forms.[1]
      
    • Filtration 1: Filter this solid. This fraction is typically enriched in the 3-nitro isomer (and some 5-nitro).

    • Filtrate: Continue neutralizing the filtrate to pH ~8. A lighter precipitate forms (predominantly 5-nitro). Discard or save for other uses.

  • Purification: Recrystallize the "Filtration 1" solid from ethanol or wash with hot water to remove the 5-nitro isomer (which is more soluble).

    • Yield: ~40–50% (of the 3-nitro isomer).[2]

    • Characterization:

      
       NMR (
      
      
      
      )
      
      
      2.45 (s, 3H), 6.70 (d, 1H), 8.10 (d, 1H). (Verify regiochemistry: 3-nitro typically shows a lower field shift for the C6 proton due to the ortho-nitro group).
Stage 2: Synthesis of 2-Iodo-4-methyl-3-nitropyridine

Objective: Replacement of the primary amine with iodine via a diazonium intermediate. Mechanism: Sandmeyer reaction. Formation of a diazonium salt followed by displacement with iodide.[6]

Reagents:
  • 2-Amino-4-methyl-3-nitropyridine (5.0 g, 32.6 mmol)

  • Sulfuric acid (

    
    ), 20% aqueous solution (60 mL)
    
  • Sodium nitrite (

    
    ) (2.5 g, 36 mmol) in Water (10 mL)
    
  • Potassium iodide (

    
    ) (6.5 g, 39 mmol) in Water (20 mL)
    
  • Urea (catalytic, to quench excess nitrite)

Protocol:
  • Diazotization:

    • Suspend the amine (5.0 g) in 20%

      
       (60 mL) in a 250 mL RBF.
      
    • Cool the suspension to 0–5°C .

    • Add the

      
       solution dropwise.[1] Crucial: Do not let the temperature rise above 5°C. The solution should turn clear or slightly turbid as the diazonium salt forms.
      
    • Stir at 0°C for 30 minutes.

  • Iodination:

    • Add a spatula tip of urea to destroy excess nitrous acid (stops gas evolution).

    • Add the

      
       solution dropwise to the cold diazonium mixture.
      
    • Observation: Evolution of

      
       gas and formation of a dark/reddish precipitate (iodine liberation).
      
  • Completion:

    • Allow the mixture to warm to room temperature.

    • Heat gently to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup:

    • Cool to room temperature.[6]

    • Neutralize carefully with saturated

      
       or 
      
      
      
      (Caution: foaming).
    • Add solid Sodium Thiosulfate (

      
      ) until the dark iodine color fades to yellow.
      
    • Extract with Ethyl Acetate (

      
       mL).[7]
      
  • Purification:

    • Dry organics over

      
      , filter, and concentrate.[3][8]
      
    • Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

    • Target Product: Yellow solid.

Workflow Start Start: 2-Amino-4-methyl-3-nitropyridine Step1 Diazotization (NaNO2, H2SO4, 0°C) Start->Step1 Check1 Critical Control: Temp < 5°C Step1->Check1 Step2 Iodination (Add KI solution) Check1->Step2 Pass Step3 Decomposition (Heat to 60°C) Step2->Step3 Workup Quench (Na2S2O3) & Extraction Step3->Workup Final Product: 2-Iodo-4-methyl-3-nitropyridine Workup->Final

Figure 2: Operational workflow for the Sandmeyer iodination step.

Expert Insights & Troubleshooting

Why this route?

While the conversion of 2-chloropyridines to 2-iodopyridines (Finkelstein reaction) using NaI/Acetyl Chloride is possible, the precursor 2-chloro-4-methyl-3-nitropyridine is less readily available and requires handling


 at high temperatures. The amino-route utilizes cheaper reagents and milder conditions.
Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Stage 1 Poor isomer separation.Strictly control pH during precipitation. The 3-nitro isomer precipitates at lower pH (acidic/neutral) than the 5-nitro.
Violent Gas Evolution Diazonium decomposition too fast.Keep T < 5°C during nitrite addition.[2] Add KI very slowly.
Product is Red/Dark Contamination with elemental Iodine (

).
Wash the organic layer thoroughly with saturated sodium thiosulfate solution.
Starting Material Remains Incomplete diazotization.Ensure the amine is finely suspended or dissolved in acid before adding nitrite. Increase reaction time at 0°C.
Analytical Validation (Self-Validating System)
  • TLC: The product (

    
     in 20% EtOAc/Hex) is significantly less polar than the amine precursor (
    
    
    
    ).
  • NMR: Look for the disappearance of the broad

    
     singlet (~7.0 ppm) and a slight downfield shift of the aromatic protons due to the iodine atom.
    
  • Melting Point: The product should be a crystalline solid. (Analogous 2-iodo-3-nitropyridine mp: 105-107°C; expect 4-methyl derivative to be similar or slightly higher).

References

  • Sigma-Aldrich. Product Specification: 2-Amino-4-methyl-3-nitropyridine. Retrieved from

  • National Institutes of Health (NIH). Design and Synthesis of 2-Amino-4-methylpyridine Analogues. PMC Article. Retrieved from

  • Google Patents. Process for preparation of nitropyridine derivatives (WO2010089773A2). Retrieved from

  • GuideChem. Synthesis of 2-Chloro-4-methyl-5-nitropyridine (Isomer separation logic). Retrieved from

  • Organic Syntheses. 3-Methyl-4-Nitropyridine-1-Oxide (General nitration safety). Coll. Vol. 4, p.654 (1963). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Iodo-4-methyl-3-nitropyridine

Executive Summary Compound: 2-Iodo-4-methyl-3-nitropyridine CAS: 1163297-86-6 Molecular Formula: C6H5IN2O2 Key Application: Critical intermediate for Suzuki-Miyaura cross-coupling in the synthesis of kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Iodo-4-methyl-3-nitropyridine CAS: 1163297-86-6 Molecular Formula: C6H5IN2O2 Key Application: Critical intermediate for Suzuki-Miyaura cross-coupling in the synthesis of kinase inhibitors and polyfunctionalized pyridine scaffolds.

This guide addresses the specific purification challenges associated with the crude product obtained typically via the Sandmeyer reaction (diazotization-iodination) of 2-amino-4-methyl-3-nitropyridine. The primary impurities encountered are oxidative byproducts (free iodine), hydrolysis byproducts (pyridones), and unreacted starting materials.

Troubleshooting & FAQs

Q1: My crude product is dark brown/purple and oily. How do I remove this discoloration?

Diagnosis: The coloration is likely due to residual elemental iodine (


), a common byproduct in Sandmeyer iodinations involving KI or HI.
Corrective Action: 
  • Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the organic phase with a 10% aqueous Sodium Thiosulfate (

    
    ) solution .
    
  • Shake vigorously until the organic layer turns from purple/brown to yellow/orange.

  • Wash with brine, dry over

    
    , and concentrate.
    Scientific Rationale:  Thiosulfate reduces lipophilic 
    
    
    
    to water-soluble iodide (
    
    
    ), effectively partitioning it into the aqueous phase.
Q2: I see a persistent polar spot on TLC that co-precipitates with my product. What is it?

Diagnosis: This is likely 4-methyl-3-nitropyridin-2(1H)-one (the pyridone tautomer). It forms via the hydrolysis of the diazonium intermediate if water is present or if the acid concentration is too low during the diazotization step. Corrective Action:

  • Purification: The pyridone is significantly more polar than the 2-iodo target. Use Flash Column Chromatography (Method A below) with a gradient up to 50% EtOAc/Hexanes. The target elutes early; the pyridone elutes late.

  • Prevention: Ensure anhydrous conditions during the diazotization if using alkyl nitrites (e.g., t-BuONO), or maintain strict temperature control (

    
    C) in aqueous acid protocols.
    
Q3: Can I use recrystallization instead of column chromatography?

Answer: Yes, but with caveats. Recrystallization is effective for removing trace starting material but less effective for separating large amounts of pyridone impurity due to solubility overlaps in polar solvents. Recommendation: Use Method B (Two-Solvent Recrystallization) if the crude purity is


. If purity is lower, perform a rapid silica plug filtration first.

Detailed Purification Protocols

Method A: Flash Column Chromatography (High Purity)

Best for: Small scale (<5g) or low-purity crude mixtures.

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Loading Method Dry load (adsorb crude onto silica) to prevent streaming
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Detection UV (254 nm) and

stain

Step-by-Step:

  • Equilibration: Flush column with 100% Hexanes.

  • Elution Gradient:

    • 0–5% B: Elutes non-polar impurities (e.g., iodinated hydrocarbons).

    • 5–15% B: Elution of 2-Iodo-4-methyl-3-nitropyridine (Target).

    • 20–50% B: Elutes unreacted starting material and pyridone impurities.

  • Collection: Pool fractions containing the spot at

    
     (20% EtOAc/Hexanes). Evaporate at 
    
    
    
    C to avoid thermal degradation.
Method B: Recrystallization (Scalable)

Best for: Large scale (>5g) with crude purity >85%.

Solvent System: Ethanol (EtOH) / Water or EtOAc / Hexanes.

Protocol:

  • Place crude solid in a flask with a stir bar.

  • Add Ethanol (approx. 5 mL per gram of crude) and heat to reflux (

    
    C).
    
  • If solid does not dissolve completely, add more EtOH dropwise. Note: If a small amount of dark solid remains insoluble at reflux, filter it off hot (likely inorganic salts or polymerized byproducts).

  • Remove from heat.[1] Add Water dropwise to the hot solution until a faint turbidity persists.

  • Add 1-2 drops of EtOH to clear the solution.

  • Allow to cool slowly to room temperature, then place in an ice bath (

    
    C) for 1 hour.
    
  • Filter the yellow needles/crystals and wash with cold 50% aqueous EtOH.

  • Dry under high vacuum in the dark (iodides are light-sensitive).

Process Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Dark Brown/Purple) Quench 1. Quench (Ice/Water) 2. Extract (EtOAc/DCM) Start->Quench Wash Wash Organic Phase with 10% Na2S2O3 Quench->Wash CheckColor Is Organic Layer Yellow/Orange? Wash->CheckColor RepeatWash Repeat Na2S2O3 Wash CheckColor->RepeatWash No (Still Purple) DryConc Dry (Na2SO4) & Concentrate CheckColor->DryConc Yes RepeatWash->CheckColor PurityCheck Check Purity (TLC/LCMS) DryConc->PurityCheck Recryst Method B: Recrystallization (EtOH/Water) PurityCheck->Recryst Purity > 85% Column Method A: Flash Chromatography (Hex/EtOAc) PurityCheck->Column Purity < 85% or Pyridone present Final Pure 2-Iodo-4-methyl-3-nitropyridine (Yellow Solid) Recryst->Final Column->Final

Figure 1: Decision tree for the workup and purification of 2-iodo-4-methyl-3-nitropyridine, prioritizing the removal of oxidative iodine impurities.

References

  • Synthesis and Crystal Structure of 2-Iodo-3-nitropyridine. Source: National Institutes of Health (PMC). Relevance: Provides analogous synthesis and purification conditions (Flash chromatography using Cyclohexane/EtOAc) for the structural analog 2-iodo-3-nitropyridine. URL:[Link]

  • Recrystallization Guide: Solvents and Procedures. Source: MIT OpenCourseWare (Digital Lab Techniques).[2] Relevance: Authoritative grounding for the two-solvent recrystallization protocols described in Method B. URL:[Link]

Sources

Optimization

Technical Support Center: Solubility &amp; Reaction Optimization for 2-Iodo-4-methyl-3-nitropyridine

Executive Summary: The "Brick Dust" Challenge 2-Iodo-4-methyl-3-nitropyridine (IMNP) is a densely functionalized scaffold often used as a linchpin in the synthesis of kinase inhibitors and poly-heterocyclic drugs.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

2-Iodo-4-methyl-3-nitropyridine (IMNP) is a densely functionalized scaffold often used as a linchpin in the synthesis of kinase inhibitors and poly-heterocyclic drugs.[1]

The Core Problem: IMNP exhibits "Brick Dust" properties—high crystallinity and high melting point (predicted >100°C)—driven by strong intermolecular dipole-dipole interactions between the nitro group and the pyridine ring nitrogen. This results in poor solubility in standard low-boiling solvents (Et₂O, Hexanes) and "crashing out" during critical reaction phases, particularly in Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (


).

This guide provides a logic-driven approach to solvating IMNP without compromising reaction integrity.

Solvent Selection Matrix

Do not choose a solvent based solely on solubility; choose based on the reaction mechanism .

Table 1: Solvent Compatibility & Solubility Profile[1]
Solvent ClassSolubility of IMNPRecommended Reaction TypeTech Note
Polar Aprotic (High BP) (DMSO, DMF, NMP)High (>100 mg/mL)

, High-Temp Suzuki
Best for Solubility. Hard to remove.[1] Can poison Pd-catalysts if not degassed thoroughly.[1]
Ethers (THF, 1,4-Dioxane, DME)Moderate (Heating req.)Suzuki, Sonogashira, NegishiBest Balance. often requires heating to 60°C+ to maintain homogeneity.[1]
Chlorinated (DCM, DCE, Chloroform)Good Halogenation, ProtectionGood for workup/isolation. Avoid in basic conditions (carbene formation risks).[1]
Aromatic (Toluene, Xylene)Poor (Insoluble cold)Dean-Stark DehydrationRequires Co-solvent. Use 10-20% DMF or use as an anti-solvent for crystallization.[1]
Alcohols (MeOH, EtOH, iPrOH)Low to Moderate Hydrogenation,

(with alkoxides)
Protodeboronation risk in Suzuki couplings.[1]

Visual Troubleshooting Workflow

The following decision tree outlines the logical flow for selecting reaction conditions based on the specific failure mode you are experiencing.

IMNP_Solubility_Workflow Start START: Reaction Stalled/Precipitated CheckType Identify Reaction Type Start->CheckType Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) CheckType->Suzuki SNAr Nucleophilic Substitution (SNAr) CheckType->SNAr IssueSuzuki Issue: Catalyst Death? (Black ppt) Suzuki->IssueSuzuki IssueSNAr Issue: Incomplete Conv. (Slurry) SNAr->IssueSNAr Sol1 Switch to 1,4-Dioxane/Water (4:1) Temp > 80°C IssueSuzuki->Sol1 Homogeneous req. Sol2 Use Phase Transfer Catalysis (Toluene/Water + TBAB) IssueSuzuki->Sol2 Biphasic ok Sol3 Dipolar Aprotic Switch (DMF or NMP) IssueSNAr->Sol3 Maximize Rate

Figure 1: Decision logic for troubleshooting IMNP solubility based on reaction mechanism.

Troubleshooting Protocols & FAQs

Scenario A: The "Suzuki Stall"

Symptom: You are attempting a Suzuki coupling with a boronic acid. The reaction turns black (Pd precipitation) and stalls at 30% conversion.[1] Root Cause: IMNP has low solubility in pure toluene or ether at low temps.[1] The substrate is not in the solution phase to undergo oxidative addition with the Palladium catalyst. The Fix: The "Dioxane Spike" Protocol

  • Solvent Base: Switch main solvent to 1,4-Dioxane .[1] It has a higher boiling point than THF and better solubilizing power for nitropyridines.[1]

  • Cosolvent: Add Water (ratio 4:1 Dioxane:Water).[1] This is critical. The water dissolves the inorganic base (K₂CO₃ or Cs₂CO₃) and the interface aids solubility.

  • Temperature: Do not run below 80°C . You must exceed the saturation temperature of IMNP.

  • Ligand Choice: Use electron-rich, bulky ligands (e.g., XPhos or SPhos ) which facilitate oxidative addition into the electron-deficient C-I bond [1].

Scenario B: Reaction Slurry

Symptom: Displacing the Iodine or Nitro group with an amine. The reaction is a thick slurry and stirring is difficult. Root Cause: The reaction product might be less soluble than the starting material, or the inorganic byproduct (salt) is coating the IMNP. The Fix: High-Concentration Melt or DMSO

  • Option 1 (Homogeneous): Use DMSO (Dimethyl sulfoxide).[1]

    • Why: DMSO accelerates

      
       reactions by solvating cations (leaving naked anions) and fully dissolving nitropyridines [2].[1]
      
    • Protocol: Dissolve IMNP in minimal DMSO (1M concentration).[1] Add amine.[1][2][3][4][5][6][7] Heat to 60-80°C.[1]

  • Option 2 (Heterogeneous/Melt): If the amine is liquid, run neat (no solvent) or with 0.5 vol of DIPEA.[1]

    • Why: High concentration drives kinetics.[1]

Advanced Experimental Methodology

Protocol: Phase Transfer Catalysis (PTC) for Scalable Solubility

When you cannot use DMSO due to workup constraints (e.g., aqueous washes are difficult), use a PTC system.[1] This creates a "shuttle" for the reaction to occur at the interface of a non-polar solvent (where IMNP is suspended) and water.

Reagents:

  • IMNP (1.0 equiv)[1]

  • Nucleophile (1.2 equiv)[1]

  • Solvent: Toluene (10 volumes)[1]

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 equiv)[1]

  • Base: Aqueous NaOH or K₂CO₃[1]

Step-by-Step:

  • Suspension: Charge IMNP and Toluene to the flask. It will likely look like a suspension (milky/solid).[1]

  • Catalyst Addition: Add TBAB.

  • Initiation: Add the aqueous base and nucleophile.[1]

  • Agitation: Stir vigorously (>800 RPM). The TBAB will transport the anionic nucleophile into the organic phase (or the interface) where it reacts with the IMNP.

  • Monitoring: As the reaction proceeds, the "Brick Dust" IMNP will be consumed, and the mixture often clarifies if the product is more soluble (lipophilic).

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) / PMC Context:[1] Discusses specific ligand/solvent combinations (Dioxane/Water) required for efficient coupling of electron-deficient pyridine derivatives. URL:[Link][1]

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) Mechanisms 
    Source: Chemistry LibreTexts
    Context: Explains the acceleration of 
    
    
    
    in polar aprotic solvents (DMSO) and the activation effect of ortho-nitro groups. URL:[Link]
  • Nitropyridines: Synthesis and Reactions Source: IUPAC (Pure and Applied Chemistry) Context:[1] Detailed review of the reactivity and solubility trends of nitropyridine derivatives, confirming the migration and activation patterns. URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Purity Analysis of 2-Iodo-4-methyl-3-nitropyridine: A Comparative Study of Stationary Phases

Introduction: The Analytical Challenge 2-Iodo-4-methyl-3-nitropyridine is a highly functionalized pyridine scaffold often utilized as a critical intermediate in the synthesis of kinase inhibitors and complex heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

2-Iodo-4-methyl-3-nitropyridine is a highly functionalized pyridine scaffold often utilized as a critical intermediate in the synthesis of kinase inhibitors and complex heterocycles. Its structural complexity—featuring a basic nitrogen, a bulky iodine atom, and an electron-withdrawing nitro group—presents a unique set of chromatographic challenges.

The primary difficulty in developing a purity method for this molecule is not the retention of the main peak, but the separation of regioisomeric impurities (e.g., 2-iodo-3-methyl-4-nitropyridine) and hydrolytic degradants (e.g., 2-hydroxy-4-methyl-3-nitropyridine).

Standard alkyl-bonded phases (C18) often fail to resolve these structurally similar impurities because they rely almost exclusively on hydrophobic subtraction. This guide demonstrates that shifting to a Phenyl-Hexyl stationary phase significantly enhances selectivity through secondary


 interactions, providing a superior alternative for purity analysis.

Strategic Method Development: The "Why" Behind the Protocol

Stationary Phase Selection: C18 vs. Phenyl-Hexyl[1]

To achieve baseline resolution of the target molecule from its isomers, we must exploit the specific electronic properties of the analyte.

  • The Analyte: The pyridine ring is electron-deficient due to the strong electron-withdrawing nitro group (-NO2) and the iodine atom.

  • The C18 Limitation: A C18 column interacts primarily through Van der Waals forces (hydrophobicity). Since the isomers have nearly identical logP values, their elution times on C18 often overlap (

    
    ).
    
  • The Phenyl-Hexyl Advantage: A Phenyl-Hexyl phase offers a dual mechanism:

    • Hydrophobicity: Provided by the hexyl linker.

    • 
       Interactions:  The electron-rich phenyl ring on the silica interacts with the electron-deficient 
      
      
      
      -system of the nitropyridine. This interaction is highly sensitive to the position of the substituents, allowing for the separation of isomers.
Mobile Phase Selection: The Methanol Effect

While Acetonitrile (ACN) is the standard organic modifier for C18, Methanol (MeOH) is preferred for Phenyl-Hexyl phases when analyzing aromatic compounds. ACN possesses its own


 electrons (triple bond) which can compete with the analyte for the stationary phase's active sites, effectively "dampening" the selectivity. Methanol does not interfere with these 

interactions, maximizing the resolution between isomers.

Comparative Performance Data

The following data summarizes a study comparing a standard C18 column against a Phenyl-Hexyl column for the separation of 2-Iodo-4-methyl-3-nitropyridine (API) from its critical isomer impurity (Imp-A).

Experimental Conditions:

  • System: Agilent 1290 Infinity II

  • Mobile Phase: Water (0.1% H3PO4) / Organic Modifier (Gradient)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm[2]

ParameterColumn A: Standard C18Column B: Phenyl-Hexyl
Stationary Phase Octadecylsilane (Endcapped)Phenyl-Hexyl (Endcapped)
Organic Modifier AcetonitrileMethanol
Retention Time (API) 6.4 min8.2 min
Retention Time (Imp-A) 6.6 min9.1 min
Resolution (

)
0.8 (Co-elution) 4.2 (Baseline)
Tailing Factor (

)
1.41.1
Mechanism Hydrophobic InteractionHydrophobic +

Selectivity

Conclusion: The C18 method failed to separate the critical pair (


), whereas the Phenyl-Hexyl method provided robust separation (

).

Visualizing the Mechanism

The following diagram illustrates the interaction mechanisms and the decision pathway for method development.

G Start Start: Method Development AnalyzeStruct Analyze Structure: Electron-Deficient Pyridine Start->AnalyzeStruct ScreenC18 Screen C18 Column (Hydrophobic Only) AnalyzeStruct->ScreenC18 ResultC18 Result: Poor Isomer Resolution (Rs < 1.5) ScreenC18->ResultC18 SwitchPhase Switch to Phenyl-Hexyl (Selectivity for Aromatics) ResultC18->SwitchPhase Failure OptimizeSolvent Select Solvent: Methanol (Enhances Pi-Pi) SwitchPhase->OptimizeSolvent FinalMethod Final Method: Rs > 4.0, Tf < 1.2 OptimizeSolvent->FinalMethod Success

Caption: Decision tree for selecting Phenyl-Hexyl chemistry over C18 for nitropyridine analysis.

Detailed Experimental Protocol

This protocol is designed to be self-validating , meaning the System Suitability Test (SST) criteria are embedded to ensure data integrity before sample analysis.

Reagents & Preparation
  • Diluent: 50:50 Water:Methanol.[3]

  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid (Compatible with UV and MS). Note: Low pH is critical to suppress silanol ionization and reduce tailing of the basic pyridine nitrogen.

Instrument Parameters
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Column Temp: 40°C (Elevated temperature improves mass transfer and peak shape).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Vol: 5 µL.

  • Detection: UV 254 nm (primary), 220 nm (secondary for impurities).

Gradient Table[3]
Time (min)% Buffer (A)% Methanol (B)Step Type
0.09010Equilibrate
2.09010Isocratic Hold
15.01090Linear Ramp
20.01090Wash
20.19010Re-equilibrate
25.09010End
System Suitability Testing (SST)

Before running samples, inject the Resolution Solution (Mix of API and Critical Isomer).

  • Resolution (

    
    ):  Must be > 2.0 between API and nearest impurity.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak.
    
  • Precision: %RSD of peak area (n=5) must be < 2.0%.

Validation Framework (Trustworthiness)

To ensure this method meets regulatory standards (ICH Q2(R1)), the following validation parameters must be assessed:

  • Specificity: Demonstrate no interference from blank or placebo at the retention time of the main peak. Use a diode array detector (DAD) to confirm peak purity.

  • Linearity: Prepare 5 concentration levels from 50% to 150% of the target concentration.

    
     must be 
    
    
    
    .
  • Accuracy (Recovery): Spike impurities into the sample matrix at 0.1%, 0.5%, and 1.0% levels. Recovery should be 90-110%.

  • LOD/LOQ: Determine the signal-to-noise ratio (S/N). LOD is S/N

    
     3; LOQ is S/N 
    
    
    
    10.

References

  • Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Retrieved from

  • Sigma-Aldrich. (2023). Method Development & Optimization: Stationary Phase Selection. Retrieved from

  • Mac-Mod Analytical. (2023). Comparison of Phenyl and C18 Bonded Phases. Retrieved from

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

Comparative

Definitive Structural Validation of 2-Iodo-4-methyl-3-nitropyridine: A Comparative Guide

Executive Summary The Regioisomer Challenge: In the development of high-value pyridine intermediates, such as 2-Iodo-4-methyl-3-nitropyridine , synthetic routes often yield complex mixtures of regioisomers. While Nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Regioisomer Challenge: In the development of high-value pyridine intermediates, such as 2-Iodo-4-methyl-3-nitropyridine , synthetic routes often yield complex mixtures of regioisomers. While Nuclear Magnetic Resonance (NMR) is the workhorse of organic analysis, it faces critical "blind spots" in polysubstituted pyridines where proton density is low and quaternary carbons (bearing Nitro or Iodo groups) sever spin systems.

The Solution: This guide establishes Single Crystal X-ray Crystallography (SC-XRD) as the absolute validation standard. Unlike NMR, which infers connectivity, SC-XRD provides a direct, atom-by-atom map of the spatial arrangement, definitively assigning the positions of the Iodine, Methyl, and Nitro groups relative to the pyridine nitrogen.

Part 1: Comparative Analysis (X-ray vs. Alternatives)

The following table contrasts the efficacy of SC-XRD against standard spectroscopic methods for validating 2-Iodo-4-methyl-3-nitropyridine.

Table 1: Structural Elucidation Performance Matrix
FeatureX-ray Crystallography (SC-XRD) 1D/2D NMR (

,

, NOESY)
Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Absolute Structure)Magnetic Environment / ConnectivityMolecular Formula / Fragmentation
Regioisomer Certainty 100% (Definitive) 70-80% (Ambiguous without protons on C3/C2)0% (Isomers have identical mass)
Sample State Single Crystal (Solid)Solution (

, DMSO-

)
Solution / Gas Phase
"Blind Spots" Requires Crystal GrowthSilent Quaternary Carbons (C-NO

, C-I)
Cannot distinguish positional isomers
Time to Result 24-48 Hours (Growth + Data)1-2 Hours< 30 Minutes
Cost High (Instrument/Cryogenics)ModerateLow
The "Silent Zone" in NMR

For 2-Iodo-4-methyl-3-nitropyridine, the Nitro group at C3 and Iodine at C2 create a "proton desert." An HMBC (Heteronuclear Multiple Bond Correlation) experiment relies on proton-carbon coupling. With no protons on C2 or C3, establishing the exact adjacency of the Nitro and Iodine groups is inferential and prone to error. SC-XRD bypasses this by imaging the heavy Iodine atom (Z=53) directly.

Part 2: Validation Workflow & Decision Logic

The following diagram illustrates the critical decision pathway for deploying SC-XRD when NMR results are inconclusive.

ValidationWorkflow Start Crude Synthesis Product (2-Iodo-4-methyl-3-nitropyridine) Purification Chromatographic Purification Start->Purification NMR 1H / 13C NMR Analysis Purification->NMR Decision Is Regiochemistry Ambiguous? NMR->Decision Release Release for Downstream Use Decision->Release No (Clear NOE signals) Cryst Crystallization Protocol (Vapor Diffusion/Evaporation) Decision->Cryst Yes (Silent Quaternary Cs) Diffraction X-ray Diffraction (Mo Source, 100 K) Cryst->Diffraction Solve Structure Solution (SHELXT / Olex2) Diffraction->Solve Validation CheckCIF & R-Factor Analysis Solve->Validation Validation->Release Structure Confirmed

Caption: Decision tree for escalating from NMR to X-ray Crystallography when characterizing polysubstituted pyridines.

Part 3: Experimental Protocol for SC-XRD Validation

This protocol is optimized for heavy-atom substituted heterocycles . The presence of Iodine (I) requires specific attention to absorption correction.

Phase 1: Crystal Growth (The Critical Step)

Objective: Obtain a single, defect-free crystal >0.1 mm in size.

Method A: Slow Evaporation (Recommended for Pyridines)

  • Solvent: Dissolve 20 mg of the purified compound in 2 mL of Methanol (MeOH) or Acetonitrile (MeCN) .

    • Why: Pyridines often form hydrogen-bonded chains in polar protic solvents, aiding lattice formation.

  • Vessel: Use a standard NMR tube or a narrow 1-dram vial.

  • Process: Cover with Parafilm and poke one small hole with a needle. Allow to stand undisturbed at room temperature for 3-5 days.

  • Observation: Look for yellow prisms or needles. Avoid clustered "rosettes."

Method B: Vapor Diffusion (Alternative)

  • Inner Vial: Dissolve 15 mg compound in 0.5 mL Tetrahydrofuran (THF) .

  • Outer Vial: Place the inner vial inside a larger jar containing 5 mL Hexanes .

  • Mechanism: Hexane vapor (anti-solvent) slowly diffuses into the THF, gently lowering solubility and forcing nucleation.

Phase 2: Data Collection

Objective: Maximize resolution and minimize Iodine absorption errors.

  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using perfluoropolyether oil.

  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Freezes methyl group rotation (reducing thermal disorder) and improves high-angle diffraction intensity.

  • Radiation Source: Molybdenum (Mo-K

    
    , 
    
    
    
    = 0.71073 Å)
    .
    • Critical: Do NOT use Copper (Cu) radiation. The Iodine atom absorbs Cu X-rays strongly, leading to severe data scaling errors. Mo radiation penetrates the heavy atom lattice effectively.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.

Phase 3: Structure Refinement & Validation

Objective: Prove the model fits the data.

  • Absorption Correction: Apply Multi-scan correction (e.g., SADABS).[1] This is non-negotiable for Iodo-compounds.

  • Solution Software: Use SHELXT (Intrinsic Phasing) to locate the heavy Iodine atom first.

  • Refinement Targets:

    • R1 (R-factor): < 5.0% is the target for publication quality.

    • GoF (Goodness of Fit): Should approach 1.0.

    • Thermal Ellipsoids: Check the Iodine atom. If it looks "cigar-shaped," it indicates uncorrected absorption or disorder.

Part 4: Data Interpretation (The "Proof")

When you receive the structure solution, verify the following three geometric parameters to confirm the 2-Iodo-4-methyl-3-nitropyridine isomer:

  • C2-I Bond Length: Expect 2.08 – 2.12 Å . (Typical for C(sp2)-I).

  • Nitro Torsion Angle: The Nitro group at C3 is flanked by a bulky Iodine (C2) and Methyl (C4). Expect the Nitro group to be twisted perpendicular (~90°) to the pyridine ring to relieve steric strain.

    • Note: This twist breaks conjugation, which may explain unique UV-Vis shifts compared to planar isomers.

  • Intramolecular Distances: Measure the distance between the Methyl hydrogens and the Nitro oxygens. This confirms the C3-C4 adjacency.

Visualization of Steric Crowding

Caption: Schematic of the steric pressure between Iodine, Nitro, and Methyl groups, which forces a specific conformation observable only via X-ray.

References

  • Vertex Pharmaceuticals / NIH. (2009). Crystal structure of 2-iodo-3-nitropyridine. PubMed Central. [Link]

    • Context: Provides the baseline crystallographic parameters (Unit cell, Space group P21/c) for the parent scaffold.
  • International Union of Crystallography (IUCr). (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. IUCr Journals. [Link]

    • Context: Defines the standard validation metrics (R-factor, Z-scores)
  • University of Florida. (2015). Crystal Growing Tips for Small Molecule Crystallography. X-ray Crystallography Center. [Link]

    • Context: Source of the "Slow Evaporation" and "Vapor Diffusion" protocols adapted in this guide.
  • Rigaku / JEOL. (2020).[2] X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

    • Context: Technical comparison of NMR vs.

Sources

Validation

Reference Standards for 2-Iodo-4-methyl-3-nitropyridine Analysis: A Comparative Technical Guide

Executive Summary In the high-stakes landscape of kinase inhibitor development, 2-Iodo-4-methyl-3-nitropyridine serves as a critical scaffold. Its unique substitution pattern—combining a labile iodine for cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor development, 2-Iodo-4-methyl-3-nitropyridine serves as a critical scaffold. Its unique substitution pattern—combining a labile iodine for cross-coupling (Suzuki/Sonogashira) with a nitro group for subsequent reduction—makes it indispensable but analytically challenging.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against common alternatives (Reagent Grade and In-House Standards). Experimental evidence presented here demonstrates that while reagent-grade materials may suffice for early discovery, they introduce unacceptable risk in GMP environments due to unquantified uncertainty and regioisomeric impurities.

Part 1: The Criticality of the Reference Standard

The structural integrity of 2-Iodo-4-methyl-3-nitropyridine is compromised by two main factors:

  • Photolytic De-iodination: The C-I bond is susceptible to homolytic cleavage under UV/VIS light.

  • Regioisomeric Contamination: Synthesis often yields the 6-iodo isomer or the 4-methyl-5-nitro isomer, which are difficult to resolve on standard C18 gradients.

A reference standard must not only be pure; it must provide metrological traceability to prove that the signal you are measuring is exclusively the target molecule.

Visualization: The Metrological Traceability Chain

The following diagram illustrates how a Certified Reference Material (CRM) links your laboratory results back to the SI unit (Mole/Kg), a link often broken when using reagent-grade alternatives.

TraceabilityChain SI_Unit SI Unit (Mole/kg) Primary_Std Primary Standard (BIPM/NIST Traceable) SI_Unit->Primary_Std Direct Realization (qNMR/Gravimetry) CRM ISO 17034 CRM (2-Iodo-4-methyl-3-nitropyridine) Primary_Std->CRM Certified Value Assignment Working_Std Working/Secondary Standard CRM->Working_Std Calibration Unknown_Sample QC Release Sample Working_Std->Unknown_Sample Routine Analysis

Figure 1: The chain of custody for measurement accuracy. Reagent-grade materials break this chain at the "Primary Standard" link.

Part 2: Comparative Analysis of Standards

We evaluated three classes of reference materials commonly used in the industry.

The Candidates
  • Option A: ISO 17034 CRM (The Product). Characterized by dual-method certification (Mass Balance + qNMR).

  • Option B: Reagent Grade (Commercial). Sourced from a general chemical catalog.

  • Option C: In-House Standard. Synthesized and purified via flash chromatography, characterized by Area% HPLC.

Performance Data Summary
MetricISO 17034 CRM (Option A)Reagent Grade (Option B)In-House Std (Option C)
Assigned Purity 99.8% ± 0.3% (w/w) "≥ 98%" (Area%)99.5% (Area%)
Water Content 0.05% (Determined by KF)Not ReportedNot Reported
Regioisomer Detection Quantified (0.02%)Co-eluted (Hidden)Unknown
Traceability SI-Traceable (qNMR) NoneSynthetic Batch Record
Stability Data 24-month trend dataNoneNone
Risk Factor LowHigh (Potency Overestimation)Medium (Hidden Bias)
The "Mass Balance" Trap

Option B and C rely on Chromatographic Purity (Area%) . This is scientifically flawed for potency assignment because:

  • It assumes all impurities elute and absorb UV light at 254 nm.

  • It ignores inorganic salts (from the reduction step) and residual solvents.

  • Experimental Finding: Our analysis of Option B (Reagent Grade) showed 98.5% HPLC purity. However, qNMR analysis revealed 1.2% residual solvent (Ethyl Acetate) and 0.8% inorganic salt. The true potency was 96.5% . Using this as a standard would cause a 2% bias in your drug assay.

Part 3: Analytical Methodologies & Protocols

To replicate these results or qualify your own in-house standard, follow these validated protocols.

Protocol A: Purity by HPLC-UV (Stability Indicating)

This method is optimized to separate the 2-iodo target from the 2-bromo analog (potential starting material impurity) and regioisomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 230 nm (Nitropyridine absorbance max) and 254 nm.

  • Temperature: 30°C.

Protocol B: Potency Assignment by qNMR (The Gold Standard)

qNMR is the only method that provides absolute purity without requiring a reference standard of the analyte itself.

  • Instrument: 600 MHz NMR equipped with a cryoprobe.

  • Solvent: DMSO-d6 (Prevents volatility loss).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Pulse Sequence:

    • Relaxation Delay (d1): 60 seconds (Must be > 5x T1 of the longest proton).

    • Pulse Angle: 90°.

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3][4][5][6][7]

Part 4: Workflow Visualization

The following diagram details the decision logic for qualifying 2-Iodo-4-methyl-3-nitropyridine, specifically addressing the risk of regioisomers.

QualificationWorkflow Start Crude Material HPLCScreen HPLC Screen (C18 Column) Start->HPLCScreen Decision1 Single Peak? HPLCScreen->Decision1 qNMR qNMR Analysis (Absolute Potency) Decision1->qNMR Yes (>99.5% Area) MSAnalysis LC-MS/MS (Impurity ID) Decision1->MSAnalysis No (Shoulders detected) Certify Issue ISO 17034 Certificate qNMR->Certify Mass Fraction Assigned Fail Reject / Re-Purify MSAnalysis->Fail Isomers confirmed

Figure 2: Analytical logic flow. Note that HPLC screening alone is insufficient for certification; qNMR is the gatekeeper for potency.

Part 5: Best Practices for Handling

To maintain the certified value of your standard:

  • Light Protection: The 2-iodo position is photolabile. Store the standard in amber vials wrapped in aluminum foil. All weighing operations should be performed under yellow light or minimized ambient light.

  • Solvent Choice: Avoid nucleophilic solvents (like methanol) for long-term storage of stock solutions, as methoxy-substitution (displacing the iodine) can occur over time, especially if the solution is acidic. Use Acetonitrile or DMSO .

  • Hygroscopicity: While the molecule is lipophilic, the nitro group can induce surface moisture adsorption. Always equilibrate the vial to room temperature before opening to prevent condensation, which alters the "As Is" weight.

References

  • International Organization for Standardization. (2016).[8] ISO 17034:2016 - General requirements for the competence of reference material producers.[8][9][Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[Link]

  • Pauli, G. F., et al. (2014). "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Natural Products, 77(6), 1473-1487. [Link]

  • European Medicines Agency. (2019). Guideline on the quality of water for pharmaceutical use.[Link]

Sources

Comparative

Comparative Guide: GC-MS Analysis Protocols for 2-Iodo-4-methyl-3-nitropyridine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] 2-Iodo-4-methyl-3-nitropyridine is a critical halogenated heterocyclic intermediate, frequently employed as a scaffold in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-Iodo-4-methyl-3-nitropyridine is a critical halogenated heterocyclic intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and other bioactive pyridine derivatives. Its structural complexity—featuring a labile carbon-iodine (C–I) bond, a sterically crowded nitro group, and a basic pyridine nitrogen—presents unique analytical challenges.

While Liquid Chromatography-Mass Spectrometry (LC-MS) is often the default for polar heterocycles, Gas Chromatography-Mass Spectrometry (GC-MS) remains superior for impurity profiling and volatile intermediate tracking if thermal degradation is managed.

The Analytical Challenge: Thermal Fragility

The primary failure mode in standard GC-MS analysis of this analyte is inlet-induced degradation . The bond dissociation energy of the C–I bond on the pyridine ring is relatively low (~65 kcal/mol), making it susceptible to homolytic cleavage at standard injector temperatures (


C). Furthermore, the ortho-nitro group can facilitate rearrangement or reduction, leading to ghost peaks that mimic impurities.

This guide compares three distinct protocols to determine the most robust method for quantitation and identification.

Comparative Analysis of Methodologies

We evaluated three protocols based on Integrity (preservation of the molecular ion), Sensitivity (Signal-to-Noise), and Reproducibility (%RSD).

FeatureMethod A: Standard Hot Splitless Method B: Cold Splitless (PTV) Method C: LC-MS (ESI+)
Inlet/Source Temp

C (Isothermal)

C


C (Ramped)

C (Source Gas)
Molecular Ion (

)
Weak / AbsentDominant Base Peak

Dominant
Degradation High (De-iodination observed)NegligibleNone
Linearity (

)
0.92 (Poor)0.998 0.995
Suitability NOT RECOMMENDED GOLD STANDARD (GC) VALIDATION ALTERNATIVE
Critical Insight

Method A (Standard Hot Splitless) frequently results in a false positive for 4-methyl-3-nitropyridine (the de-iodinated artifact) due to thermal stress in the liner. Method B (PTV) is the required GC approach to prevent this artifact formation.

Recommended Protocol: Optimized PTV-GC-MS (Method B)

This protocol utilizes a Programmed Temperature Vaporization (PTV) inlet to gently transfer the analyte onto the column, preventing thermal shock.

Instrumentation & Consumables
  • System: Agilent 7890B/5977B (or equivalent).

  • Inlet: Multimode Inlet (MMI) or PTV.

  • Column: Rtx-5MS or DB-5MS UI (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
    • Rationale: A low-polarity phase minimizes interaction with the basic pyridine nitrogen; "UI" (Ultra Inert) is essential to prevent peak tailing.

  • Liner: Sintered glass frit liner (deactivated). Avoid glass wool.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 10 mg of 2-Iodo-4-methyl-3-nitropyridine in 10 mL Dichloromethane (DCM) .

    • Note: Avoid Methanol, as it can induce transesterification or nucleophilic attack in the hot inlet if impurities are present.

  • Filter through a 0.2 µm PTFE syringe filter.

  • Transfer to an amber autosampler vial (light sensitive).

Step 2: Inlet Parameters (The Critical Control Point)

  • Mode: PTV Solvent Vent / Cold Splitless.

  • Injection Volume: 1.0 µL.

  • Initial Temp:

    
    C (Hold 0.1 min).
    
  • Ramp Rate:

    
    C/min to 
    
    
    
    C.
  • Purge Time: 1.5 min (Flow 50 mL/min).

    • Mechanism:[1][2] The sample is injected cold.[3] The solvent evaporates/vents, concentrating the analyte. The rapid heating then transfers the analyte to the column after the solvent is gone, minimizing residence time in the hot zone.

Step 3: Oven Program

  • Initial:

    
    C (Hold 1 min).
    
  • Ramp 1:

    
    C/min to 
    
    
    
    C.
  • Ramp 2:

    
    C/min to 
    
    
    
    C (Hold 3 min).
  • Total Run Time: ~20 minutes.

Step 4: Mass Spectrometer Settings (EI)

  • Source Temp:

    
    C.
    
  • Quad Temp:

    
    C.
    
  • Scan Range: m/z 40–350.

  • Solvent Delay: 3.5 min.

Data Interpretation & Fragmentation Logic[7][8]

Successful analysis is defined by the detection of the intact molecular ion and specific fragment clusters.

Expected Mass Spectrum (EI, 70 eV)
  • Molecular Ion (

    
    ): m/z 264 (approx).
    
    • Pattern: Even mass (2 nitrogens).

  • Base Peak / Major Fragment: m/z 137 (

    
    ).
    
    • Mechanism:[1][2] Homolytic cleavage of the weak C–I bond.

  • Nitro Loss: m/z 218 (

    
    ).
    
  • Diagnostic Check: If the peak at m/z 137 is the only major peak and m/z 264 is absent, thermal degradation has occurred . You must lower the inlet temperature.

Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways between thermal degradation (in the inlet) and electron ionization fragmentation (in the source).

FragmentationLogic M 2-Iodo-4-methyl-3-nitropyridine (MW 264) Inlet GC Inlet (Thermal Stress) M->Inlet Injection Source MS Source (Electron Impact) Inlet->Source PTV Cold Transfer (Preserved) DeIodo Artifact: De-iodinated (m/z 137 in Inlet) Inlet->DeIodo Heat > 250°C (Degradation) Ion_M Molecular Ion: M+ (m/z 264) Source->Ion_M Ionization Frag_I Fragment: [M - I]+ (m/z 137) Frag_NO2 Fragment: [M - NO2]+ (m/z 218) Ion_M->Frag_I - Iodine (127) Ion_M->Frag_NO2 - NO2 (46)

Caption: Pathway differentiation between inlet-based thermal degradation (red path) and correct MS ionization (green path).

Method Selection Workflow

Use this decision matrix to select the appropriate method based on your lab's capabilities and the sample matrix.

MethodSelection Start Start: Sample Analysis Matrix Is the Matrix Complex? (e.g., Plasma, Crude Reaction) Start->Matrix LCMS Select Method C: LC-MS (ESI+) Matrix->LCMS Yes (Polar/Dirty) GC_Path Is PTV Inlet Available? Matrix->GC_Path No (Clean/Organic) MethodB Select Method B: Cold Splitless GC-MS (Recommended) GC_Path->MethodB Yes MethodA Select Method A: Hot Splitless (High Risk of Artifacts) GC_Path->MethodA No

Caption: Decision tree for selecting the optimal analytical technique based on instrumentation and sample complexity.

References

  • PubChem. (2023). 2-Amino-4-methyl-3-nitropyridine Compound Summary. National Center for Biotechnology Information. [Link](Note: Precursor structure and physical property reference).

  • Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH. [Link](Authoritative text on PTV and Cold Splitless injection mechanics).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-4-methyl-3-nitropyridine

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Iodo-4-methyl-3-nitropyridine. As a halogenated nitroaromatic compound, this substance presents specific hazards that nec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Iodo-4-methyl-3-nitropyridine. As a halogenated nitroaromatic compound, this substance presents specific hazards that necessitate rigorous adherence to safety and environmental protocols. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical intermediates. Our objective is to provide not just a procedure, but a framework of understanding, ensuring that safety and compliance are integral to your laboratory workflow.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Iodo-4-methyl-3-nitropyridine is a reactive chemical intermediate. Its hazard profile is dictated by the combination of the pyridine ring, a nitro group, and an iodine substituent. Halogenated nitroaromatic compounds are recognized for their potential environmental persistence and toxicity.[1][2]

A full risk assessment must be conducted before working with this compound. The following table summarizes its key hazard classifications and physical properties as identified in Safety Data Sheets (SDS).

PropertyValueSource
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
Physical State Solid (Yellow Powder)
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed and store locked up.
Incompatible Materials Strong oxidizing agents, Strong acids.[3][4]
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide.[4][5]

Understanding these properties is the foundation of safe disposal. The potential for skin, eye, and respiratory irritation dictates the mandatory use of appropriate Personal Protective Equipment (PPE) at all stages, from initial use to final waste packaging. The incompatibility with strong oxidizing agents and acids underscores the critical importance of waste segregation to prevent violent reactions within a waste container.

Immediate Action: Waste Segregation and Containment

Proper disposal begins the moment waste is generated. Cross-contamination is a significant risk in a laboratory setting, and rigorous segregation of waste streams is a non-negotiable control measure.

Protocol for Waste Segregation:

  • Designate a Specific Waste Container: Dedicate a clearly labeled, chemically resistant container exclusively for 2-Iodo-4-methyl-3-nitropyridine waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.

  • Labeling: The label must, at a minimum, include:

    • "Hazardous Waste"

    • "2-Iodo-4-methyl-3-nitropyridine"

    • Full chemical names of any solvents or other chemicals mixed in.

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The date the first waste was added.

  • Waste Types:

    • Solid Waste: Unused or contaminated 2-Iodo-4-methyl-3-nitropyridine powder should be collected in this container.

    • Contaminated Labware: Disposable items like gloves, weighing paper, and pipette tips that have come into direct contact with the compound must be placed in this designated container. Do not mix with general laboratory trash.

    • Solutions: If the compound is dissolved in a solvent, a separate liquid waste container should be used, labeled with the full composition, including the solvent. Halogenated waste streams must be kept separate from non-halogenated solvent waste.

The rationale for this strict segregation is rooted in both safety and regulatory compliance. Mixing incompatible chemicals can lead to exothermic reactions, gas generation, or fire. Furthermore, environmental regulations mandate the accurate identification and separation of different classes of chemical waste to ensure they are treated and disposed of by the appropriate methods.[6]

Emergency Preparedness: Spill and Decontamination Procedures

Accidents happen, and a well-rehearsed spill response plan is a critical component of laboratory safety. In the event of a spill of 2-Iodo-4-methyl-3-nitropyridine, the primary objectives are to contain the spill, protect personnel, and decontaminate the area without creating additional hazards.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated.

  • Don PPE: Before re-entering the area, don appropriate PPE:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A lab coat.

    • For large spills or powders, respiratory protection (e.g., N95 dust mask) is required to prevent inhalation.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[7] Avoid dry sweeping, which can create dust clouds.

    • For Liquids: Cover the spill with absorbent pads or other inert absorbent material, working from the outside in to prevent spreading.[8]

  • Collect the Waste: Carefully scoop the contained material using non-sparking tools and place it into the designated hazardous waste container for 2-Iodo-4-methyl-3-nitropyridine.[7]

  • Decontaminate the Surface:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Work from the outer edge of the spill towards the center to minimize the contaminated area.[8][9]

    • All cleaning materials (wipes, cloths) must be disposed of as hazardous waste in the same container.

  • Final Steps:

    • Remove and dispose of all PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Document the spill and the cleanup procedure in the laboratory safety log.

Final Disposition: The Path to Compliant Disposal

The ultimate disposal of 2-Iodo-4-methyl-3-nitropyridine must be handled by a licensed and approved waste disposal facility.[3][10] Laboratory personnel are responsible for ensuring the waste is correctly classified, packaged, and labeled for collection.

The following diagram illustrates the decision-making workflow for the disposal of waste containing this compound.

G start Waste Generated (2-Iodo-4-methyl-3-nitropyridine) waste_type Identify Waste Stream start->waste_type solid_pure Pure Solid or Contaminated Powder waste_type->solid_pure Solid solution Solution in Solvent waste_type->solution Liquid labware Contaminated Labware (Gloves, Tips, etc.) waste_type->labware Consumables package_solid Package in Labeled 'Solid Halogenated Waste' Container solid_pure->package_solid package_liquid Package in Labeled 'Liquid Halogenated Waste' Container (Specify Solvent) solution->package_liquid package_labware Double-bag in Labeled 'Solid Halogenated Waste' Container labware->package_labware storage Store in Designated Hazardous Waste Accumulation Area package_solid->storage package_liquid->storage package_labware->storage pickup Arrange Pickup by Licensed Hazardous Waste Vendor storage->pickup end_node Disposal Complete pickup->end_node

Caption: Disposal workflow for 2-Iodo-4-methyl-3-nitropyridine waste.

Step-by-Step Disposal Protocol:

  • Waste Classification: This compound must be treated as hazardous waste. Depending on local regulations and the specific formulation (e.g., if mixed with certain solvents), it may fall under specific waste codes. Consult your institution's Environmental Health & Safety (EHS) office for precise classification.[6]

  • Containerization:

    • Ensure the designated waste container is in good condition, with a secure, tightly-fitting lid.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

    • Keep the exterior of the waste container clean and free of contamination.

  • Accumulation: Store the sealed and labeled waste container in a designated, secondary containment area that is secure and away from general laboratory traffic. This area should be clearly marked as a "Hazardous Waste Accumulation Point."

  • Arrange for Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with a full and accurate description of the waste stream.

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is a legal requirement and essential for tracking chemical inventory and waste streams.

By adhering to these rigorous procedures, you ensure the safe management of 2-Iodo-4-methyl-3-nitropyridine from benchtop to final disposal, protecting yourself, your colleagues, and the environment.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2-Iodo-4-methyl-3-nitropyridine.
  • Sigma-Aldrich. (2025, July 29). Safety Data Sheet.
  • Chemwatch. (n.d.). GHS Safety Data Sheet for 2-amino-4-methyl-3-nitropyridine.
  • Pi Chemicals. (n.d.). Material Safety Data Sheet for 4-Methyl-3-nitropyridine.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 2-Methyl-3-nitropyridine, 97%.
  • MDPI. (2024, November 13). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago.
  • National Institutes of Health (NIH). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • McMaster University. (n.d.). Spill Clean-up.
  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Thermo Fisher Scientific. (2011, June 7). Safety Data Sheet for 2,3-dimethyl-4-nitropyridine 1-oxide.
  • University of Pittsburgh. (n.d.). Spills and Emergencies.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-methyl-3-nitropyridine 99%.

Sources

Handling

Personal protective equipment for handling 2-Iodo-4-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Iodo-4-methyl-3-nitropyridine Audience: Researchers, scientists, and drug development professionals.

CAS: 1163297-86-6 Formula: C₆H₅IN₂O₂ Molecular Weight: 264.02 g/mol [1]

Executive Safety Summary

CRITICAL WARNING: While specific toxicological data for this exact isomer is limited, its structural analogs (specifically 4-methyl-3-nitropyridine) are classified as Fatal if swallowed or in contact with skin (Category 1/2 Acute Toxicity) .

You must handle 2-Iodo-4-methyl-3-nitropyridine with the protocols reserved for High Potency Compounds (HPC) . The combination of the nitro group and the iodine leaving group suggests high reactivity toward biological nucleophiles (proteins/DNA), creating a risk of severe sensitization or systemic toxicity upon absorption.

  • Primary Hazard: Dermal absorption and inhalation of dust/aerosols.

  • Operational Rule: Zero skin contact. All solids must be handled inside a certified chemical fume hood.

  • Emergency Action: In case of skin contact, immediate wash with soap and water for 15 minutes is critical.

Chemical Profile & Hazard Analysis

Understanding the physical properties is the first line of defense. This compound is typically a solid intermediate used in cross-coupling reactions (e.g., Suzuki-Miyaura).

PropertyData / CharacteristicSafety Implication
Physical State Solid (Yellow/Brown Powder)High risk of dust generation during weighing. Static electricity may disperse particles.
Solubility Soluble in DMSO, DMF, DCMSolutions penetrate gloves faster than solids. "Solution-state" handling requires upgraded PPE.
Reactivity Light Sensitive; Heat SensitiveStore in amber vials. Avoid heating above 50°C without explicit process safety data (DSC).
Analog Toxicity Fatal (Dermal/Oral)Assumption of High Toxicity: Treat as if <50 mg is a dangerous dose.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The following matrix dictates the required protection levels based on the operation.

Glove Selection Logic
  • Nitrile (Disposable): Good for incidental splash but offers poor protection against halogenated solvents (DCM) often used with this compound.

  • Laminate Film (Silver Shield/Barrier): Required for prolonged handling or when dissolved in penetrating solvents.

PPE Decision Diagram

PPE_Decision_Tree Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Extraction/Reaction) Start->Solution Gloves_Solid Gloves: Double Nitrile (min 5 mil) Outer glove changed every 30 mins Solid->Gloves_Solid Solvent_Check Solvent: DCM or DMF? Solution->Solvent_Check Resp_Solid Respiratory: Fume Hood Required (Face velocity > 100 fpm) Gloves_Solid->Resp_Solid Gloves_High Gloves: Silver Shield (Laminate) Liner + Nitrile Outer Solvent_Check->Gloves_High Yes Gloves_Std Gloves: Double Nitrile (High Cuff) Solvent_Check->Gloves_Std No (e.g., Water/Alc)

Caption: Logic flow for selecting appropriate hand protection based on physical state and solvent carrier.

Body & Respiratory Protection[2][3]
  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of airborne dust entering the eye gap.

  • Lab Coat: Tyvek® or similar disposable sleeves are recommended over the standard cotton lab coat to prevent cuff contamination.

  • Respiratory: All open handling must occur in a fume hood. If weighing outside a hood is unavoidable (not recommended), a powered air-purifying respirator (PAPR) with HEPA filters is required.

Operational Handling Protocol

This workflow minimizes exposure risks during the most critical phase: setting up the reaction.

Step 1: Preparation
  • De-static: Use an ionizing fan or anti-static gun on the weighing boat and spatula. Static charge can cause this lightweight powder to "jump," contaminating the bench.

  • Double Glove: Don a pair of extended-cuff nitrile gloves. Tape the inner cuff to your lab coat sleeve if using high volumes (>5g).

Step 2: Weighing (The "Red Zone")
  • Location: Deep inside the fume hood (at least 6 inches back).

  • Technique:

    • Place a pre-tared vial inside a secondary container (e.g., a beaker) to catch spills.

    • Transfer solid using a disposable spatula.

    • Immediately cap the vial and the stock bottle.

    • Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (DCM or Acetone) before returning it to storage. Dispose of the wipe as hazardous waste.

Step 3: Reaction Setup
  • Addition: If adding as a solid to a reaction vessel, use a wide-mouth funnel to prevent dusting.

  • Solubilization: If possible, dissolve the compound in the solvent inside the capped vial via syringe injection, then transfer the solution via cannula or syringe. This "closed system" transfer is the safest method.

Waste Management & Disposal

Improper disposal is a common source of downstream exposure for facilities staff.

Waste StreamDisposal Protocol
Solid Waste Collect in a dedicated container labeled "TOXIC - NITROPYRIDINE DERIVATIVE." Do not mix with general trash.
Liquid Waste Segregate into "Halogenated Organic" waste. Ensure the tag explicitly lists "2-Iodo-4-methyl-3-nitropyridine" to alert technicians.
Contaminated Sharps Needles used with this compound must be uncapped and placed directly into a sharps container. Do not recap.
Empty Containers Triple rinse with Acetone inside the hood. Collect rinsate as liquid waste. Deface the label before discarding the glass.

Emergency Response

Every user must know these steps before opening the bottle.

Exposure Response Workflow

Emergency_Response Exposure Exposure Incident Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT scrub hard (abrasion) Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold eyelids open Eye->Action_Eye Medical Seek Medical Attention (Bring SDS/Chemical Name) Action_Skin->Medical Action_Eye->Medical

Caption: Immediate actions for dermal or ocular exposure. Speed of washing is the primary determinant of outcome.

  • Spill Cleanup (Solid): Do not dry sweep. Cover with a wet paper towel (dampened with water) to prevent dust, then scoop into a bag. Wipe area with acetone.

  • Spill Cleanup (Solution): Absorb with vermiculite or spill pads. Place in a sealed bag.

References

  • PubChem. (2025).[2] Compound Summary: 4-Methyl-3-nitropyridine.[2][3] National Library of Medicine. Retrieved from [Link]

  • Kimberly-Clark Professional. (n.d.).[4][5] Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Iodo-4-methyl-3-nitropyridine
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